molecular formula C8H18O2 B089615 2,5-Dimethyl-2,5-hexanediol CAS No. 110-03-2

2,5-Dimethyl-2,5-hexanediol

Cat. No. B089615
CAS RN: 110-03-2
M. Wt: 146.23 g/mol
InChI Key: ZWNMRZQYWRLGMM-UHFFFAOYSA-N
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Patent
US05831134

Procedure details

2-Methyl-3-buten-2-ol, 2-propanol and tert.-butyl peroxy pivalate (75% solution in aliphates) are reacted in a molar ratio of 1:15:0.3 at 90° C. and a pressure of 500 kPa as described in example 1. After a contact period of 20 minutes of the reaction mixture in a tube reactor 95% of the olefin used has been converted. 2,5-dimethylhexane-2,5-diol is formed with a selectivity of 76%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tert.-butyl peroxy pivalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([CH:4]=[CH2:5])[CH3:3]>CC(O)C>[CH3:1][C:2]([OH:6])([CH2:5][CH2:4][C:2]([CH3:3])([OH:6])[CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C=C)O
Name
tert.-butyl peroxy pivalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Two
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CCC(C)(O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.